Ezh2/hsp90-IN-29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ezh2/hsp90-IN-29 is a dual inhibitor targeting both Enhancer of Zeste Homolog 2 (EZH2) and Heat Shock Protein 90 (HSP90). It has shown significant potential in scientific research due to its ability to inhibit these two crucial proteins. EZH2 is a histone methyltransferase involved in gene silencing, while HSP90 is a molecular chaperone that assists in protein folding and stability .
Preparation Methods
The synthesis of Ezh2/hsp90-IN-29 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature. the general approach involves the use of organic synthesis techniques to create the dual inhibitor structure .
Chemical Reactions Analysis
Ezh2/hsp90-IN-29 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ezh2/hsp90-IN-29 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of EZH2 and HSP90, providing insights into their roles in various biochemical pathways.
Biology: It helps in understanding the molecular mechanisms of gene silencing and protein folding.
Industry: It is used in the development of new therapeutic agents targeting EZH2 and HSP90.
Mechanism of Action
Ezh2/hsp90-IN-29 exerts its effects by inhibiting both EZH2 and HSP90. EZH2 catalyzes the trimethylation of histone H3 at lysine 27, leading to gene silencing. By inhibiting EZH2, this compound prevents this methylation, thereby reactivating silenced genes. HSP90 assists in the folding and stability of client proteins. Inhibition of HSP90 by this compound disrupts this process, leading to the degradation of unstable proteins .
Comparison with Similar Compounds
Ezh2/hsp90-IN-29 is unique due to its dual inhibition of both EZH2 and HSP90. Similar compounds include:
Tazemetostat: An FDA-approved EZH2 inhibitor used in the treatment of epithelioid sarcoma.
Ganetespib: An HSP90 inhibitor used in cancer research.
This compound stands out because it targets both EZH2 and HSP90, providing a more comprehensive approach to inhibiting these proteins compared to single-target inhibitors .
Properties
Molecular Formula |
C40H48N4O6 |
---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
5-[3-[(2,4-dihydroxy-5-propan-2-ylbenzoyl)-methylamino]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide |
InChI |
InChI=1S/C40H48N4O6/c1-8-44(29-12-14-50-15-13-29)35-19-28(18-32(26(35)6)38(47)41-22-34-24(4)16-25(5)42-39(34)48)27-10-9-11-30(17-27)43(7)40(49)33-20-31(23(2)3)36(45)21-37(33)46/h9-11,16-21,23,29,45-46H,8,12-15,22H2,1-7H3,(H,41,47)(H,42,48) |
InChI Key |
HFGQPOCPRWCSRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC(=CC=C4)N(C)C(=O)C5=C(C=C(C(=C5)C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.